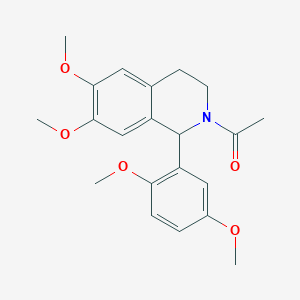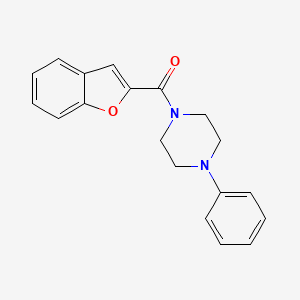![molecular formula C17H19N3O B4955553 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)
3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as ADX-71743, is a chemical compound that has gained attention in the scientific community for its potential use in research applications.
Wirkmechanismus
As a positive allosteric modulator of mGluR7, 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine binds to a site on the receptor that is distinct from the glutamate binding site. This enhances the receptor's response to glutamate, leading to increased inhibition of neurotransmitter release. This mechanism of action has been shown to have potential therapeutic applications for conditions such as anxiety, depression, and addiction.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine can modulate synaptic transmission and reduce excitability in the hippocampus, a brain region involved in learning and memory. It has also been found to reduce anxiety-like behaviors in animal models. However, further research is needed to fully understand the biochemical and physiological effects of 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its selectivity for mGluR7, which allows for more precise manipulation of synaptic transmission. However, its potency and efficacy can vary depending on the experimental conditions, which can make it difficult to compare results across studies. Additionally, its effects on other neurotransmitter systems and potential off-target effects are not fully understood.
Zukünftige Richtungen
Future research on 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine could focus on its potential therapeutic applications for conditions such as anxiety, depression, and addiction. It could also be used to further study the role of mGluR7 in synaptic transmission and neural circuitry. Additionally, the development of more selective and potent positive allosteric modulators of mGluR7 could lead to new insights into the function of this receptor and its potential as a therapeutic target.
In conclusion, 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine is a promising tool for studying the role of mGluR7 in synaptic transmission and neural circuitry. Its potential therapeutic applications and selectivity for mGluR7 make it a valuable compound for scientific research. However, further research is needed to fully understand its biochemical and physiological effects and potential limitations in lab experiments.
Synthesemethoden
3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using a multistep process that involves the reaction of 1-adamantylamine with 2-bromo-5-chloropyridine. The resulting compound is then reacted with sodium azide and copper (I) iodide to form the oxadiazole ring. The final step involves the removal of the protecting group to yield 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine.
Wissenschaftliche Forschungsanwendungen
3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), which is involved in regulating the release of neurotransmitters such as glutamate and GABA. This makes 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine a promising tool for studying the role of mGluR7 in synaptic transmission and neural circuitry.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-14(10-18-3-1)15-19-16(21-20-15)17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFWMSDKWNVPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)
![methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)
![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)


![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)


![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)